molecular formula C13H12F3NO B3143222 3-{[3-(Trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one CAS No. 51924-57-3

3-{[3-(Trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one

Cat. No.: B3143222
CAS No.: 51924-57-3
M. Wt: 255.23 g/mol
InChI Key: BUOMXIHBKTWMPR-UHFFFAOYSA-N
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Description

“3-{[3-(Trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one” is a chemical compound with the molecular formula C13H12F3NO . It is also known by other synonyms such as “3- { [4- (trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one”, “3- [4- (trifluoromethyl)anilino]cyclohex-2-en-1-one”, and "3- ( (4- (Trifluoromethyl)phenyl)amino)cyclohex-2-enone" .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a cyclohexenone ring attached to a trifluoromethylated phenyl ring via an amino group . The InChI code for this compound is 1S/C13H12F3NO/c14-13(15,16)9-4-6-10(7-5-9)17-11-2-1-3-12(18)8-11/h4-8,17H,1-3H2 .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 255.23 g/mol . It has a topological polar surface area of 29.1 Ų and a complexity of 341 . The compound has one hydrogen bond donor and five hydrogen bond acceptors . The exact mass and monoisotopic mass of the compound are 255.08709849 g/mol .

Scientific Research Applications

Catalytic Oxidation and Chemical Synthesis

Recent advances in the catalytic oxidation of cyclohexene, a closely related compound to "3-{[3-(Trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one," have shown significant applications in the chemical industry. The selective oxidation of cyclohexene can lead to various products used as intermediates in the synthesis of important chemicals. Controllable oxidation reactions for cyclohexene that selectively afford targeted products are valuable for both academic and industrial applications, highlighting the potential of related compounds in synthetic chemistry (Cao et al., 2018).

Pharmacodynamic and Pharmacokinetic Modulation

The strategic placement of trifluoromethyl substituents, similar to those in "this compound," has been explored in antitubercular drug design. Trifluoromethyl groups have been used to modulate the pharmacodynamic and pharmacokinetic behavior of antitubercular agents, indicating the potential of such compounds in enhancing the efficacy of pharmaceuticals (Thomas).

Environmental and Medical Applications

The degradation processes and stability of Nitisinone (NTBC), which contains similar functional groups, have been studied using LC-MS/MS. This research contributes to a better understanding of the environmental impact and medical applications of NTBC, shedding light on the stability and degradation pathways of related compounds (Barchańska et al., 2019).

Heterocyclic Compounds Synthesis

The chemistry of compounds like "4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5- ones" serves as a privileged scaffold in the synthesis of various heterocycles. Such compounds demonstrate the broad utility of functionalized cyclic enones in generating diverse heterocyclic structures, which are crucial in the development of pharmaceuticals and agrochemicals (Gomaa & Ali, 2020).

Biomedical Applications

In biomedical research, derivatives of similar compounds have been explored for their therapeutic roles. For instance, chlorogenic acid, which shares structural similarities with cyclohexenone derivatives, has demonstrated a wide range of biological and pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective activities. This indicates the potential of "this compound" and related compounds in developing new therapeutic agents (Naveed et al., 2018).

Mechanism of Action

The mechanism of action of “3-{[3-(Trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one” is not specified in the search results. The mechanism of action usually refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect. This compound might be used in scientific research for various applications.

Safety and Hazards

The specific safety and hazards information for “3-{[3-(Trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one” is not provided in the search results. For detailed safety data, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

Properties

IUPAC Name

3-[3-(trifluoromethyl)anilino]cyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3NO/c14-13(15,16)9-3-1-4-10(7-9)17-11-5-2-6-12(18)8-11/h1,3-4,7-8,17H,2,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUOMXIHBKTWMPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC(=O)C1)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201204546
Record name 3-[[3-(Trifluoromethyl)phenyl]amino]-2-cyclohexen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201204546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51924-57-3
Record name 3-[[3-(Trifluoromethyl)phenyl]amino]-2-cyclohexen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51924-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[[3-(Trifluoromethyl)phenyl]amino]-2-cyclohexen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201204546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ytterbiumtriflate (138 mg; 0.223 mmol) is added to a solution of m-trifluoromethylaniline (5.55 mL; 44.6 mmol) and 1,3-cyclohexanedione (5.0 g; 44.6 mmol) and the mixture is stirred at room temperature for 1 h. Methanol is added to the suspension until everything is dissolved. Water is added and the precipitate is filtered off, washed with water and dried. Yield: 10.35 g. ESI mass spectrum: [M+H]+=256; Retention time HPLC: 0.47 min (X012_S01).
Quantity
138 mg
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reactant
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5.55 mL
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5 g
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{[3-(Trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one
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3-{[3-(Trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one
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3-{[3-(Trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one

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